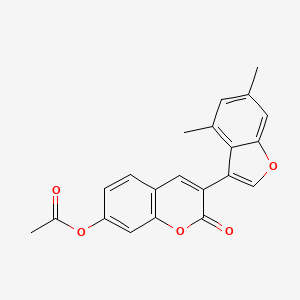

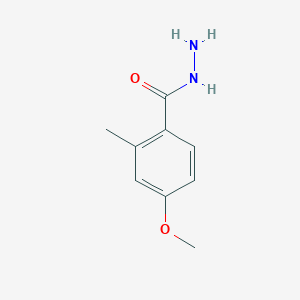

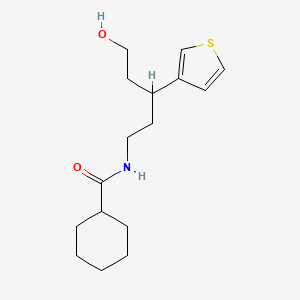

![molecular formula C13H13N5OS B2883406 N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide CAS No. 1208387-63-6](/img/structure/B2883406.png)

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide” is a compound that has been researched for use in photovoltaics or as fluorescent sensors . It is usually obtained by introducing an electron-deficient monomer 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD) with an aggregation-caused quenching behavior into the 2D framework .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents was studied, and it was shown that the best yield was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .Molecular Structure Analysis

The structure of similar compounds has been established by means of an elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass-spectrometry .Chemical Reactions Analysis

The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Physical And Chemical Properties Analysis

According to quantum-mechanical calculations, benzo[d][1,2,3]thiadiazole (isoBTD) has higher values of ELUMO and energy band gap (Eg), which indicates high electron conductivity, occurring due to the high stability of the molecule in the excited state .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of Scientific Research Applications

Photovoltaic Materials: The compound’s derivatives, such as benzo[c][1,2,5]thiadiazole (BT), have been extensively investigated for their application in photovoltaic materials. These materials are crucial for the development of dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) . The electron-acceptor properties of BT units make them valuable in the synthesis of various photovoltaic devices .

Organic Near-Infrared Materials: BT derivatives are also significant in the creation of organic near-infrared materials. These materials are essential for applications that require infrared light detection and imaging , such as night-vision devices and medical imaging systems .

Charge Transfer Materials: The compound’s structural framework is conducive to charge transfer, making it suitable for use in charge transfer materials . These materials are used in electronic devices where the transfer of charge is necessary for the device’s function, such as in semiconductors and sensors .

Photoluminescent Compounds: The compound’s derivatives exhibit photoluminescent properties, which are leveraged in the development of photoluminescent organic compounds . These compounds have applications in optoelectronics , photocatalysis , and photodynamic therapy , where light emission is a key feature .

Coordination Chemistry: In coordination chemistry, the compound’s derivatives are used to form complexes with transition metals. These complexes can exhibit diverse structures and photophysical properties, making them useful in scientific research, particularly in the study of molecular geometry and ligand binding .

Electrocatalytic Hydrogen Production: Derivatives of the compound have been described as potential candidates for electrocatalytic hydrogen production . This application is crucial for the development of clean energy technologies, where hydrogen is a key energy carrier .

Donor-Acceptor Oligomeric Semiconductors: The compound’s derivatives are of interest in the field of donor-acceptor oligomeric semiconductors . These semiconductors are important for creating materials that have a balance of electron-donating and electron-accepting properties, which is essential for electronic devices .

Push-Pull Fluorophores: Lastly, the compound’s derivatives are used in the synthesis of push-pull fluorophores . These fluorophores are designed to have an electron donor and an electron acceptor within the same molecule, leading to enhanced fluorescence. They are used in turn-on fluorescence applications and as organic dyes in various scientific fields .

Eigenschaften

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-1-ethyl-5-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5OS/c1-3-18-8(2)7-11(15-18)13(19)14-9-5-4-6-10-12(9)17-20-16-10/h4-7H,3H2,1-2H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWCFRXSILYQPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)NC2=CC=CC3=NSN=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

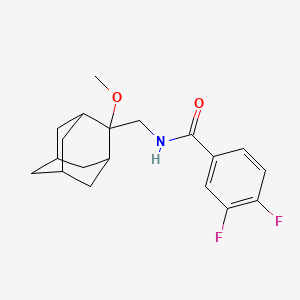

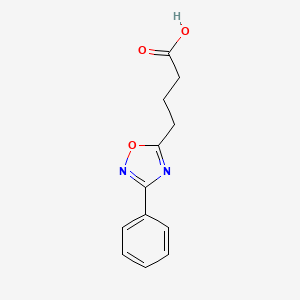

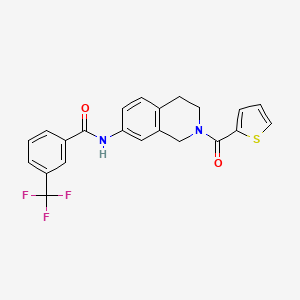

![5-methyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2883325.png)

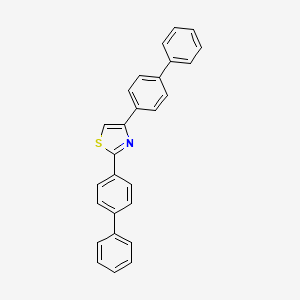

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2883328.png)